Journal Name:Journal of Pharmaceutical Analysis
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IF:0
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Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-26 , DOI:
10.1039/D3QI90084C
The first page of this article is displayed as the abstract.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-04 , DOI:
10.1039/D3QI01422C
Integrating the photocatalytic evolution of clean fuel hydrogen (H2) and high value-added products in a cooperative photoredox system is highly indispensable to achieve green and eco-sustainable development. Herein, an exquisite bifunctional core–shell Mo2C@ZnIn2S4 Schottky heterojunction is judiciously designed and constructed to simultaneously exploit photoexcited electron–hole pairs, achieving H2 production coupled with valuable furfuraldehyde (FAL) generation. The optimized Mo2C@ZnIn2S4 photocatalyst exhibits 24.1-fold improved H2-yield and a superior FAL-production rate (11.33 mmol g−1 h−1) compared to blank ZnIn2S4, and is also superior to Pt/ZnIn2S4 and many previously reported photocatalysts. The boosted photocatalytic redox activity could be attributed to the synergistic effect of the distinctive hierarchical core–shell structure and the non-noble-metal cocatalyst Mo2C, which results in a tight-contact heterointerface, a large specific surface area, abundant electron transport channels, and separate oxidation and reduction sites, thereby prominently promoting spatial photocarrier separation and migration kinetics. This study provides a deeper insight into the rational design of highly efficient bifunctional photocatalysts to steer photocarrier flows for the collaborative reactions of H2 evolution and biomass conversion.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-05-31 , DOI:
10.1039/D3QI00452J
We reported herein a novel gold(I) bifluoride complex, LAuHF2, supported by a sterically bulky ligand (L, tBuXantphos), that displays exceptional reactivity toward hydrodefluorination (HDF) and hydrosilylation of CO2 in the presence of hydrosilanes. Compared to the LAuCl counterpart, the LAuHF2 complex exhibited an over 27-fold increase in turnover frequency in HDF and a 16-times higher turnover number in the hydrosilylation of CO2. Subsequent experimental and computational studies revealed the counterion effect of non-coordinated fluoride on silane activation, which is critical to synergistically generating an active gold hydride intermediate capable of triggering a sequence of events in the catalytic cycle. This work highlights the prominent counterion effect on gold catalysis and provides new insights into the design of metal catalysts for the synergistic activation of small molecules.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-09-12 , DOI:
10.1039/D3QI01350B
The broadband emissions related to self-trapped excitons (STEs) have attracted considerable attention due to their potential wide application in optoelectronics. Yet, such materials require appropriate band gaps, which are significantly related to the structural geometry. Herein, a new 3D lead chloride hybrid, (H2MPP)2Pb5Cl14, where H2MPP = 1-methylpiperidinium-4-amine, consisting of face, corner and edge-sharing lead chloride polyhedra, has been successfully isolated. Interestingly, in addition to its semiconducting properties, (H2MPP)2Pb5Cl14 exhibits broadband white-red light emission with a large Stokes shift, a high color rendering index, and a nanosecond lifetime, which is mainly attributed to the STE mechanism. Moreover, (H2MPP)2Pb5Cl14 exhibits higher stability under moisture, UV light and heat.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-17 , DOI:
10.1039/D3QI01447A
A monoanionic nitrogen–phosphorus ligand (CH3)2NCH2CH2NHPiPr2 (L3) was designed and the corresponding U(IV) chloride complex {[(CH3)2NCH2CH2NPiPr2]2UCl2} (1) and U(IV) iodide complex {[(CH3)2NCH2CH2NPiPr2]2UI2} (2) were readily synthesized. Complexes 1 and 2 were fully characterized and the reactivity of complex 1 was further investigated. Complex 3 {[(CH3)2NCH2CH2NPiPr2]2U(C12H8)} with a uranium cyclopentadiene unit was constructed by the reaction of 1 with 2,2′-dilithiobiphenyl, which is a rare example of a homoleptic metallafluorene containing an actinide element. In addition, a U(IV) bi-alkyl complex {[(CH3)2NCH2CH2NPiPr2]2U[o-N(CH3)(CH2)C6H4CH2]} (4) was isolated by the reaction of complex 1 with two equivalents of o-N(CH3)2C6H4CH2K. Moreover, the reactivity of 1 with a series of transition metal precursors was also investigated, from which heterometallic clusters {[(CH3)2NCH2CH2NPiPr2]2UCl2(μ-Cl)RuCl}2 (5), {[(CH3)2NCH2CH2NPiPr2]2UCl2Rh(μ-Cl)}2 (6) and {[(CH3)2NCH2CH2NPiPr2]2UCl2Ir(μ-Cl)}2 (7) were isolated. The U–Rh and U–Ir single bonds were observed in complexes 6 and 7, respectively. This study further confirms that the nitrogen–phosphorus ligand is an effective platform for the construction of species with U–M bonds.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-14 , DOI:
10.1039/D3QI01238G
Perfluorocubane (C8F8) has a hollow cage structure which can store an electron upon electrochemical reduction. Similarly, fullerenes can encapsulate various metallic species inside their cages to form endohedral metallofullerenes (EMFs), and the possible existence of internal metal–metal bonds is important for understanding the nature of the chemical bond. Besides, although the spherical aromaticity for fullerenes has been proposed for decades, it is seldom reported for EMFs. Herein, density functional theory calculations reveal that coating the cage surface with some alkali-metal atoms (e.g., Li, Na, and K) can effectively inject electrons into the cavities of both C8F8 fluorocubane and La2@Ih(7)-C80 dimetallofullerene. Depending on the coating amount, the number of trapped electrons can be easily controlled. One to two electrons are encased by C8F8, whereas one to four electrons form a half, a single and even an unprecedented LaLa double bond inside La2@Ih(7)-C80. Interestingly, Li12&La2@Ih(7)-C80 and Li42&La2@Ih(7)-C80 with all the pentagons or rings coated exhibit strong spherical aromaticity complying with Hirsch's 2(N + 1)2 (N = 6, 7) electron counting rule. Our work demonstrates that alkali-metal coating is a “one stone three birds” strategy: (1) it can transfer and confine outer alkali-metal electrons into molecular cages; (2) it helps form direct metal–metal bonds of tunable strengths inside fullerenes; and (3) it can be used to achieve rather rare spherically aromatic EMFs with fully closed electronic shells.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-23 , DOI:
10.1039/D3QI01067H
Two MWW zeolite catalysts, purely microporous MCM-22 (3D) and hierarchical ITQ-2 (2D), were synthesized and functionalized with dodecyltriethoxysilane. The functionalized zeolites were employed in a two-phase glycerol ketalization reaction with acetone. There are two crucial factors to consider in this reaction: (i) the kinetic diameter of glycerol is comparable to the size of catalyst pores, limiting its accessibility to the active sites and (ii) glycerol exhibits poor solubility in acetone, causing the reaction to predominantly occur at the interfaces. Therefore, it is essential to focus on enhancing the accessibility of chemicals to the inner catalyst pores and adjusting the hydrophilic–hydrophobic balance of the functionalized catalysts to improve the reaction performance. The accessibility of the catalysts was indirectly evaluated by the chemisorption of pyridine and 2,6-di-tert-butylpyridine, which confirmed that ITQ-2 had a superior capacity to accommodate bulkier chemicals. Moreover, contact angle measurements of glycerol on ITQ-2 zeolites indicated that the functionalized materials exhibited reduced interaction with glycerol due to their increased hydrophobic nature. As a result, the functionalized materials tended to accumulate in the interfacial region, facilitating the dispersion of glycerol droplets within the reaction medium and eliminating the need for an additional solvent to homogenize the system. However, the hydrophobic characteristic played a more significant role at the beginning of the reaction since, after reaching 25% conversion, the system transitioned into a single phase as the product acted as a solvent.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-11 , DOI:
10.1039/D3QI00994G
Coupling the thermodynamically favorable sulfion oxidation reaction (SOR) with the hydrogen evolution reaction (HER) is a promising approach to simultaneously save energy and cost-effectively produce high value-added chemicals and hydrogen. The construction of efficient bifunctional catalysts for SOR–HER electrocatalysis is of significance yet challenging. Here, we propose a dual-nonmetal-doping strategy to construct S and P dual-doped Rh metallene (SP-Rhlene). Benefiting from the combined advantages of dual heteroatom doping and an ultrathin nanosheet structure, SP-Rhlene with a large electrochemical active area and an optimized electronic structure exhibits outstanding HER and SOR activities. A two-electrode system based on optimized SP-Rhlene only needs a cell voltage of 0.385 V at 10 mA cm−2 to generate H2, while transforming S2− into sulfur powder, which further reduces the cost of hydrogen production and protects the ecological environment. This work provides a directive strategy for the rational construction of dual heteroatom doped metallene for energy-saving hydrogen production and environmentally friendly sulfur recovery.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-16 , DOI:
10.1039/D3QI01334K
The controlled synthesis and structure determination of two titanium–oxo (Ti–O) clusters (Ti10Cu2)sp (sp: hard-sphere-like packing) and (Ti10Cu2)cs (cs: chain stacking) are presented. In contrast to the previously reported assemblies of Ti–O clusters by organic or inorganic linkers, (Ti10Cu2)sp and (Ti10Cu2)cs are achieved via regulating the surface dynamics of Ti–O clusters and further stabilized by CH⋯π interactions. The surface dynamics was regulated via a change of dynamically detached Sal-Cu/OMe-Cu motifs (Sal = salicylic acid). More importantly, benefiting from the difference in structures, (Ti10Cu2)cs exhibits excellent conductive properties and different photocatalytic activities.
Journal of Pharmaceutical Analysis ( IF 0 ) Pub Date: 2023-08-21 , DOI:
10.1039/D3QI01296D
As the first potential anode material used in sodium ion batteries (SIBs), hard carbon has received extensive attention owing to its available resources, inexpensiveness, and high electrochemical properties. The unsatisfactory sodium storage capacity and rate properties constrain its use in real-life applications. Herein, phosphorus (P)-doped hard carbon microspheres (PHCS) with a unique interconnected structure, expanded layer spacing (0.411 nm), and enlarged specific surface area (287.82 m2 g−1) are prepared using a facile pyrolysis strategy. They easily achieve a superior sodium storage capacity (293.5 mA h g−1 at 0.1 A g−1), remarkable rate performance (162.5 mA h g−1 at 5 A g−1), and exceptional cyclic stability (more than 2000 cycles at 5 A g−1) when applied as anode materials. In addition, density functional theory (DFT) calculations reveal that P-doping facilitates the adsorption of Na+ on the material and lowers its structural resistance, which greatly improves the capacity for sodium storage. This study develops a promising design strategy to prepare P-doped hard carbon for SIB performance-enhanced anodes.
Supplementary Information
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